molecular formula C19H18N2O B3847136 N-(2,6-dimethylphenyl)-N'-1-naphthylurea

N-(2,6-dimethylphenyl)-N'-1-naphthylurea

Cat. No.: B3847136
M. Wt: 290.4 g/mol
InChI Key: VCYGDMGQLIPLKZ-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N'-1-naphthylurea is a urea derivative featuring two aryl substituents: a 2,6-dimethylphenyl group and a 1-naphthyl group. Urea compounds are characterized by their –NH–CO–NH– linkage, which confers hydrogen-bonding capabilities and influences solubility, crystallinity, and biological activity.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-13-7-5-8-14(2)18(13)21-19(22)20-17-12-6-10-15-9-3-4-11-16(15)17/h3-12H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYGDMGQLIPLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares the N-(2,6-dimethylphenyl) moiety with several agrochemicals and pharmaceutical impurities (Table 1). Key distinctions lie in the functional groups and secondary substituents:

Compound Name Functional Group R1 Substituent R2 Substituent Molecular Weight (g/mol)
N-(2,6-Dimethylphenyl)-N'-1-naphthylurea Urea 2,6-Dimethylphenyl 1-Naphthyl 318.4 (calculated)
Metalaxyl Acylalanine 2,6-Dimethylphenyl Methoxyacetyl 279.3
Benalaxyl Acylalanine 2,6-Dimethylphenyl Phenylacetyl 325.4
Impurity A (EP) Pyridine carboxamide 2,6-Dimethylphenyl Pyridine ~220 (estimated)

Key Observations :

  • The urea group in the target compound replaces the acylalanine or carboxamide groups in analogs, reducing polarity and increasing hydrophobicity.
  • The 1-naphthyl group (vs. methoxyacetyl or phenylacetyl in fungicides) introduces steric bulk and aromaticity, likely enhancing lipid solubility.

Physicochemical Properties

Comparative data on solubility, LogP, and stability are inferred from structural analogs (Table 2):

Compound Water Solubility (mg/L, 20–25°C) LogP (Predicted) Thermal Stability
Target Urea Derivative ~12 (low) 4.2 Moderate
Metalaxyl 8400 1.75 High
Benalaxyl 29 3.8 High
Impurity B (EP) >1000 1.2 Variable

Analysis :

  • The urea derivative’s low solubility aligns with its hydrophobic naphthyl group, contrasting with the higher solubility of acylalanines (e.g., Metalaxyl).

Hypotheses for the Urea Derivative :

  • The urea group may interact with biological targets via hydrogen bonding, differing from acylalanines’ enzyme inhibition.
  • Potential applications could include agrochemical adjuvants or pharmaceutical intermediates, though empirical validation is required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,6-dimethylphenyl)-N'-1-naphthylurea
Reactant of Route 2
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N-(2,6-dimethylphenyl)-N'-1-naphthylurea

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